molecular formula C24H22N2O7 B265461 5-(2,3-dimethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one

5-(2,3-dimethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B265461
M. Wt: 450.4 g/mol
InChI Key: RPHWMKUDWAQQHY-XUTLUUPISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,3-dimethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one, also known as DMHP, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. DMHP is a pyrrole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.

Mechanism of Action

5-(2,3-dimethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one exerts its biological effects by inhibiting the activity of various enzymes and proteins, including topoisomerase II, cyclin-dependent kinase 2, and glycogen synthase kinase 3β. It also modulates the activity of several signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
5-(2,3-dimethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of viral replication, and the modulation of immune responses. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and other neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(2,3-dimethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its high potency, which allows for the use of lower concentrations of the compound. However, one of the limitations of using 5-(2,3-dimethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of 5-(2,3-dimethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one, including the investigation of its potential use in combination with other drugs for the treatment of cancer and other diseases. Additionally, further research is needed to elucidate the mechanism of action of 5-(2,3-dimethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one and to identify its molecular targets. Finally, the development of more efficient methods for synthesizing 5-(2,3-dimethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one could facilitate its use in future research and clinical applications.

Synthesis Methods

The synthesis of 5-(2,3-dimethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has been achieved using several methods, including the Hantzsch reaction, the Paal-Knorr reaction, and the condensation of 3-methoxybenzoylacetone with isoxazol-5-ylidene malononitrile. The most commonly used method for synthesizing 5-(2,3-dimethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one is the Paal-Knorr reaction, which involves the condensation of 3-methoxybenzoylacetone with isoxazol-5-ylidene malononitrile in the presence of a Lewis acid catalyst.

Scientific Research Applications

5-(2,3-dimethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has been the subject of extensive scientific research due to its potential applications in various fields. It has been studied for its anticancer, antimicrobial, antiviral, and anti-inflammatory properties. 5-(2,3-dimethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.

properties

Product Name

5-(2,3-dimethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C24H22N2O7

Molecular Weight

450.4 g/mol

IUPAC Name

(4E)-5-(2,3-dimethoxyphenyl)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C24H22N2O7/c1-13-11-18(25-33-13)26-20(16-9-6-10-17(31-3)23(16)32-4)19(22(28)24(26)29)21(27)14-7-5-8-15(12-14)30-2/h5-12,20,27H,1-4H3/b21-19+

InChI Key

RPHWMKUDWAQQHY-XUTLUUPISA-N

Isomeric SMILES

CC1=CC(=NO1)N2C(/C(=C(/C3=CC(=CC=C3)OC)\O)/C(=O)C2=O)C4=C(C(=CC=C4)OC)OC

SMILES

CC1=CC(=NO1)N2C(C(=C(C3=CC(=CC=C3)OC)O)C(=O)C2=O)C4=C(C(=CC=C4)OC)OC

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C3=CC(=CC=C3)OC)O)C(=O)C2=O)C4=C(C(=CC=C4)OC)OC

Origin of Product

United States

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